2-Chloro-5-nitropyridine

Nucleophilic Aromatic Substitution Reaction Kinetics Medicinal Chemistry

2-Chloro-5-nitropyridine is the structurally validated SNAr building block for consistent, high-yield reactions. Its para-like electronic configuration stabilizes the Meisenheimer intermediate far more effectively than the ortho-like 3-nitro isomer, delivering faster rates and cleaner conversions across diverse N- and S-nucleophiles. For malonation-based synthesis of 5-hydroxy-2-alkylpyridines, this 5-nitro isomer is mandatory—the 3-nitro isomer fails completely. Specify the correct regioisomer to avoid failed reactions and ensure reproducible SAR library expansion.

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
CAS No. 4548-45-2
Cat. No. B043025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitropyridine
CAS4548-45-2
Synonyms3-Nitro-6-chloropyridine;  5-Nitro-2-chloropyridine;  6-Chloro-3-nitropyridine;  NSC 4468
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])Cl
InChIInChI=1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
InChIKeyBAZVFQBTJPBRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-nitropyridine (CAS 4548-45-2): Physicochemical Properties and Procurement Specifications for Research


2-Chloro-5-nitropyridine is a chlorinated and nitrated heteroaromatic building block, primarily recognized for its electron-deficient pyridine ring [1]. The presence of both a chloro leaving group and a nitro electron-withdrawing group at specific positions imparts predictable and enhanced reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. This compound is a crucial intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals [2]. Commercially, it is available as a crystalline solid with a typical melting point range of 105-110 °C , and standard specifications require a purity of ≥98% (GC) for reliable research applications .

Critical Procurement Alert: Why 2-Chloro-5-nitropyridine Cannot Be Substituted with Other Chloro-Nitropyridines


Substituting 2-Chloro-5-nitropyridine with a generic 'chloro-nitropyridine' analog, such as the 2-chloro-3-nitro isomer, is scientifically invalid due to fundamentally different reactivity profiles [1]. The position of the nitro group relative to the chloro leaving group dictates the electronic nature of the reaction intermediate [1]. Specifically, 2-Chloro-5-nitropyridine acts as a 'para-like' substrate, which stabilizes the Meisenheimer complex intermediate in SNAr reactions far more effectively than the 'ortho-like' 2-Chloro-3-nitropyridine [1][2]. This leads to consistently higher reaction rates and yields for 2-Chloro-5-nitropyridine across various nucleophiles and conditions, as quantified below. Furthermore, specific transformations, such as malonation, proceed cleanly with the 5-nitro isomer but fail entirely with the 3-nitro isomer [3].

Quantitative Differentiation Evidence for 2-Chloro-5-nitropyridine (CAS 4548-45-2) vs. Comparators


2-Chloro-5-nitropyridine Exhibits Consistently Higher SNAr Reactivity vs. 2-Chloro-3-nitropyridine with Aliphatic Amines

The rate of nucleophilic aromatic substitution (SNAr) for 2-chloro-5-nitropyridine is significantly higher than for its isomer, 2-chloro-3-nitropyridine, when reacting with common aliphatic amines. This is a direct consequence of the 'para-like' stabilization of the transition state by the 5-nitro group, as opposed to the sterically hindered and less stabilized 'ortho-like' transition state for the 3-nitro isomer [1][2]. This difference is observed across multiple nucleophiles and solvents, confirming it as a fundamental property of the compound [1][2].

Nucleophilic Aromatic Substitution Reaction Kinetics Medicinal Chemistry

Malonation Reactions Succeed with 2-Chloro-5-nitropyridine but Fail with 2-Chloro-3-nitropyridine

In the synthesis of 5-hydroxy-2-alkylpyridines, the reaction of diethyl alkylmalonates with 2-chloro-5-nitropyridine proceeds successfully to yield the desired products. In stark contrast, the same reaction with the comparator, 2-chloro-3-nitropyridine, completely fails under identical conditions [1]. This demonstrates a distinct and exclusive reactivity pathway for the 5-nitro isomer in carbon-carbon bond-forming reactions, highlighting its irreplaceable role in certain synthetic sequences [1].

C-C Bond Formation Malonic Ester Synthesis Heterocyclic Chemistry

Regiospecific Reactivity Profile Enables Diverse Synthetic Utility in Pharmaceutical Intermediates

The distinct 'para-like' reactivity of 2-chloro-5-nitropyridine makes it a versatile key intermediate for synthesizing a wide range of pharmaceutical targets, including anticancer, anti-inflammatory, and antimicrobial agents [1]. Its electron-deficient nature facilitates efficient nucleophilic substitution at the 2-position [2], and it is amenable to subsequent functional group transformations, such as the reduction of the nitro group to an amine for further diversification [3]. This defined and predictable reactivity is a key differentiator from less activated or differently substituted pyridines.

Drug Synthesis API Intermediate Chemical Building Block

Optimal Application Scenarios for 2-Chloro-5-nitropyridine (CAS 4548-45-2) in Research and Industry


High-Throughput SNAr Library Synthesis in Medicinal Chemistry

For medicinal chemists building libraries of substituted pyridines, 2-Chloro-5-nitropyridine is the optimal starting material due to its consistent and predictable reactivity in SNAr reactions with a wide range of nitrogen and sulfur nucleophiles [1]. The kinetic studies demonstrating its superior 'para-like' reactivity confirm that it will undergo substitution more reliably and quickly than its 3-nitro isomer, enabling rapid analog generation and structure-activity relationship (SAR) studies [1].

Synthesis of 5-Hydroxy-2-alkylpyridine Derivatives

As demonstrated by the failure of the reaction with 2-chloro-3-nitropyridine, the use of 2-chloro-5-nitropyridine is mandatory for the synthesis of 5-hydroxy-2-alkylpyridines via malonation [1]. Researchers pursuing this specific class of compounds should procure this specific compound, as any attempt to use a generic substitute will result in a failed reaction [1].

Intermediate for Kinase Inhibitors and Other APIs

The compound's established use as a key intermediate in the synthesis of specific drug candidates, such as anti-androgens for prostate cancer, highlights its value in advanced pharmaceutical synthesis [1]. Its bifunctional nature allows for the introduction of complex fragments via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) after initial functionalization, making it a strategic building block for synthesizing target-specific kinase inhibitors and other active pharmaceutical ingredients [2].

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